molecular formula C10H10N4O3S B12730729 3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide CAS No. 102206-71-3

3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide

Cat. No.: B12730729
CAS No.: 102206-71-3
M. Wt: 266.28 g/mol
InChI Key: ZQHMRERZMBJXEU-UHFFFAOYSA-N
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Description

3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide is a complex organic compound that features a pyridine ring substituted with a thioether linkage to a nitroimidazole moiety

Properties

CAS No.

102206-71-3

Molecular Formula

C10H10N4O3S

Molecular Weight

266.28 g/mol

IUPAC Name

3-[1-(5-nitro-1H-imidazol-2-yl)ethylsulfanyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C10H10N4O3S/c1-7(10-11-5-9(12-10)14(16)17)18-8-3-2-4-13(15)6-8/h2-7H,1H3,(H,11,12)

InChI Key

ZQHMRERZMBJXEU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(N1)[N+](=O)[O-])SC2=C[N+](=CC=C2)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide typically involves the following steps:

    Formation of the Nitroimidazole Moiety: The nitroimidazole component can be synthesized through nitration of imidazole derivatives.

    Thioether Formation: The nitroimidazole is then reacted with a thiol derivative of pyridine under mild conditions to form the thioether linkage.

    Oxidation: The final step involves the oxidation of the pyridine ring to introduce the 1-oxide functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The thioether linkage can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.

Major Products

    Oxidation: Further oxidized derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiparasitic activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide involves its interaction with biological molecules. The nitroimidazole moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.

    Tinidazole: Similar to metronidazole, used for treating infections.

    Ornidazole: Another nitroimidazole with similar applications.

Uniqueness

3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide is unique due to the presence of the pyridine 1-oxide moiety, which can impart different electronic properties and reactivity compared to other nitroimidazole derivatives. This uniqueness can be leveraged in the design of new therapeutic agents and materials.

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